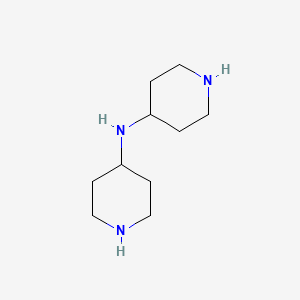
(Aziridin-1-yl)(1H-benzimidazol-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aziridin-1-yl(1H-benzo[d]imidazol-2-yl)methanone is a compound that features both an aziridine ring and a benzimidazole moiety. The aziridine ring is a three-membered nitrogen-containing ring, known for its high reactivity due to ring strain. The benzimidazole moiety is a fused bicyclic structure consisting of benzene and imidazole rings, which is known for its broad range of biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the condensation of o-phenylenediamine with an aromatic aldehyde to form the benzimidazole core
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, with optimizations for scale, yield, and purity.
Análisis De Reacciones Químicas
Types of Reactions
Aziridin-1-yl(1H-benzo[d]imidazol-2-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form aziridine N-oxides.
Reduction: The benzimidazole moiety can be reduced under specific conditions.
Substitution: The aziridine ring can participate in nucleophilic substitution reactions due to its ring strain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines and thiols can react with the aziridine ring.
Major Products
Oxidation: Aziridine N-oxides.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted aziridine derivatives.
Aplicaciones Científicas De Investigación
Aziridin-1-yl(1H-benzo[d]imidazol-2-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mecanismo De Acción
The mechanism of action of Aziridin-1-yl(1H-benzo[d]imidazol-2-yl)methanone involves its interaction with various molecular targets. The aziridine ring can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The benzimidazole moiety can interact with DNA and proteins, contributing to its biological activities.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole derivatives: Compounds such as omeprazole and albendazole, which also contain the benzimidazole moiety.
Aziridine derivatives: Compounds like aziridine-2-carboxylic acid and aziridine-2-methanol, which feature the aziridine ring.
Uniqueness
Aziridin-1-yl(1H-benzo[d]imidazol-2-yl)methanone is unique due to the combination of the aziridine and benzimidazole moieties in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Propiedades
Número CAS |
384807-06-1 |
|---|---|
Fórmula molecular |
C10H9N3O |
Peso molecular |
187.20 g/mol |
Nombre IUPAC |
aziridin-1-yl(1H-benzimidazol-2-yl)methanone |
InChI |
InChI=1S/C10H9N3O/c14-10(13-5-6-13)9-11-7-3-1-2-4-8(7)12-9/h1-4H,5-6H2,(H,11,12) |
Clave InChI |
BOWRCMTWSUFJNH-UHFFFAOYSA-N |
SMILES canónico |
C1CN1C(=O)C2=NC3=CC=CC=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


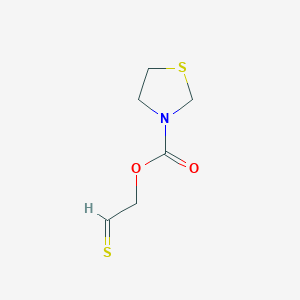
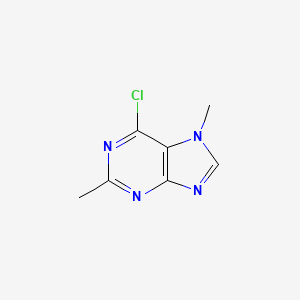


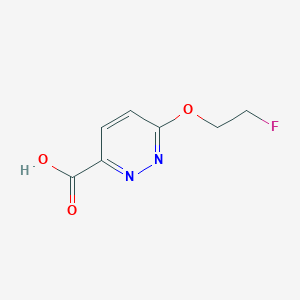
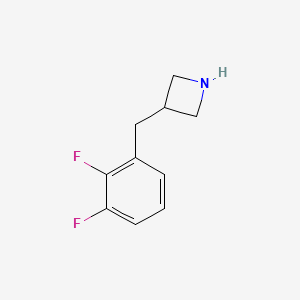
![[1,2,5]Thiadiazolo[3,4-f]quinoline](/img/structure/B11908971.png)
![Acetamide, N-[(chlorodimethylsilyl)methyl]-N-methyl-](/img/structure/B11908976.png)

